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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedules and

experimental protocols for Trabedersen (also known as OT-101 and AP 12009) as investigated

in Phase I and Phase II clinical trials. Trabedersen is a synthetic phosphorothioate antisense

oligodeoxynucleotide designed to specifically inhibit the production of transforming growth

factor-beta 2 (TGF-β2), a cytokine implicated in tumor growth, metastasis, and

immunosuppression.[1][2]

Mechanism of Action
Trabedersen is an 18-mer antisense oligodeoxynucleotide that is complementary to the

messenger RNA (mRNA) of human TGF-β2. By binding to the TGF-β2 mRNA, Trabedersen
prevents its translation into protein, thereby reducing the levels of TGF-β2.[1][2]

Overexpression of TGF-β2 is a characteristic of many advanced cancers and is associated with

poor prognosis.[3][4] By inhibiting TGF-β2, Trabedersen aims to counteract tumor-induced

immunosuppression, inhibit tumor cell proliferation and migration, and reduce angiogenesis.[1]

[3] This mechanism allows the host's immune system to better recognize and attack cancer

cells.

TGF-β2 Signaling Pathway and Trabedersen Inhibition
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Caption: TGF-β2 signaling pathway and the inhibitory action of Trabedersen.

Phase I/II Clinical Trial Data for Intravenous
Administration (P001 Study)
An open-label, multicenter, dose-escalation Phase I/II study (P001, NCT00844064) was

conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of intravenously

administered Trabedersen in patients with advanced solid tumors known to overproduce TGF-

β2, such as pancreatic cancer, malignant melanoma, and colorectal carcinoma.[3][5]

Treatment Schedules and Dose Escalation
Two primary intravenous treatment schedules were investigated.[3][4]

Table 1: Intravenous Trabedersen Treatment Schedules and Doses
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Schedule
Dosing
Regimen

Dose Range
Investigated
(mg/m²/day)

Maximum
Tolerated Dose
(MTD)

Recommended
Phase II Dose
(mg/m²/day)

Schedule 1
7 days on, 7

days off
40, 80, 160 160 mg/m²/day Not specified

Schedule 2
4 days on, 10

days off

140, 190, 250,

330
Not reached 140

Data compiled from multiple sources.[3]

Experimental Protocol: Intravenous Administration
1. Patient Population:

Inclusion Criteria: Adult patients with advanced (Stage III/IV) pancreatic adenocarcinoma,

malignant melanoma, or colorectal carcinoma who are not or no longer amenable to

established therapies.[3][5] Patients were required to have at least one measurable lesion

and a Karnofsky Performance Status (KPS) of at least 80%.[3] Adequate organ function was

also a prerequisite.

Exclusion Criteria: Patients with brain metastases, recent anti-tumor radiation therapy (within

12 weeks), tumor surgery (within 4 weeks), or other anti-tumor therapies (within 2 weeks)

were excluded. Pregnant or lactating females were also excluded.

2. Drug Administration:

Trabedersen was administered as a continuous intravenous infusion for the duration of the

"on" period of each cycle (either 4 or 7 days).[3][4]

Treatment was administered for up to 10 cycles.[3]

3. Study Endpoints:

Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs).[1]

Secondary Endpoints: Safety, tolerability, pharmacokinetics, and efficacy.[1]
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Experimental Workflow: P001 Intravenous Study
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Caption: Workflow for the P001 intravenous Trabedersen clinical trial.

Phase I/II Clinical Trial Data for Intratumoral
Administration (High-Grade Glioma)
A randomized, open-label, active-controlled, dose-finding Phase IIb study evaluated the

efficacy and safety of Trabedersen administered intratumorally via convection-enhanced

delivery (CED) in patients with recurrent or refractory high-grade glioma (anaplastic

astrocytoma or glioblastoma multiforme).

Treatment Schedule and Dosing
Table 2: Intratumoral Trabedersen Treatment Schedule and Doses
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Parameter Details

Patient Population

Recurrent/refractory anaplastic astrocytoma

(WHO Grade III) or glioblastoma multiforme

(WHO Grade IV)

Dose Levels 10 µM and 80 µM

Treatment Cycle

14 days total: 7 days of continuous Trabedersen

infusion followed by 7 days of isotonic saline

infusion

Number of Cycles Up to 11 cycles

Administration Method
Intratumoral convection-enhanced delivery

(CED)

Data sourced from a Phase IIb study.

Experimental Protocol: Intratumoral Administration
1. Patient Population:

Inclusion Criteria: Male or female patients aged 18 to 75 with a confirmed diagnosis of

recurrent/refractory anaplastic astrocytoma or glioblastoma. Patients were required to have a

Karnofsky Performance Status (KPS) of ≥70%.

Exclusion Criteria: Included tumor surgery within the last 2 weeks, radiotherapy within 8

weeks, or chemotherapy within 4 weeks.

2. Drug Administration:

Trabedersen was administered intratumorally using convection-enhanced delivery (CED) via

a subcutaneous port access system connected to an external pump.

The infusion flow rate for Trabedersen was 4 µL/min for 7 days, followed by isotonic saline

at a flow rate of 1 µL/min for the subsequent 7 days.
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The total dose per cycle was 2.48 mg for the 10 µM group and 19.81 mg for the 80 µM

group.

3. Study Endpoints:

Primary Endpoint: Tumor control rate at 6 months.

Secondary Endpoints: Response at further timepoints, overall survival, and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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